Pentane-3-sulfonyl fluoride
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Overview
Description
Pentane-3-sulfonyl fluoride is an organic compound with the molecular formula C5H11FO2S It is a member of the sulfonyl fluoride family, which are known for their unique stability and reactivity balance
Mechanism of Action
Target of Action
Pentane-3-sulfonyl fluoride, like other sulfonyl fluorides, primarily targets amino acids or proteins . These compounds are known for their unique stability-reactivity balance, which makes them privileged motifs in the selective covalent interaction with context-specific amino acids or proteins .
Mode of Action
The mode of action of this compound involves its interaction with its protein targets. Due to its relatively low reactivity toward nucleophilic substitution and the exclusive heterolytic property, it can efficiently target active-site amino acid residues . This interaction can lead to the inactivation of these enzymes .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific proteins it targets. For instance, if it targets a key enzyme in a particular metabolic pathway, it can potentially disrupt that pathway, leading to various downstream effects .
Pharmacokinetics
Like other sulfonyl fluorides, it is known for its resistance to hydrolysis under physiological conditions , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific proteins it interacts with. For example, if it interacts with a key enzyme, it could inhibit the enzyme’s activity, leading to changes in the cell’s metabolic processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability-reactivity balance, which is key to its mode of action, could potentially be affected by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
Pentane-3-sulfonyl fluoride, like other sulfonyl fluorides, has been found to have significant utility as reactive probes in chemical biology and molecular pharmacology . They are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context .
Molecular Mechanism
Sulfonyl fluorides are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the effects of varying dosages of this compound in animal models. It is known that fluoride intake can lead to toxicity phenotypes closely associated with neurotoxicity .
Metabolic Pathways
Sulfonyl fluorides are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentane-3-sulfonyl fluoride can be synthesized through several methods. One common approach involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. This process typically employs mild reaction conditions and readily available reagents. For instance, a one-pot synthesis method has been developed that uses sulfonates or sulfonic acids as starting materials, facilitating the enrichment of the sulfonyl fluoride library .
Industrial Production Methods
In industrial settings, the production of sulfonyl fluorides often involves the chlorine-fluorine exchange of sulfonyl chlorides in the presence of aqueous potassium fluoride or potassium hydrogen fluoride. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pentane-3-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to its electrophilic nature, it reacts with nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Addition Reactions: It can also undergo addition reactions with suitable reagents.
Common Reagents and Conditions
The reactions involving this compound typically require mild conditions and common reagents such as potassium fluoride, acetonitrile, and phase transfer catalysts like 18-crown-6-ether .
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Scientific Research Applications
Pentane-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemical Biology: It is used as a reactive probe for studying enzyme activity and protein interactions due to its ability to form covalent bonds with specific amino acid residues.
Pharmaceuticals: It serves as a building block in the synthesis of protease inhibitors and other bioactive molecules.
Materials Science: It is employed in the development of functional materials with unique properties.
Diagnostic Imaging: Sulfonyl fluorides are used in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl Fluoride: Commonly used as a serine protease inhibitor.
4-Formylbenzenesulfonyl Fluoride: Used in radiolabeling for diagnostic imaging.
Uniqueness
Pentane-3-sulfonyl fluoride is unique due to its balanced reactivity and stability, making it a versatile tool in chemical biology and pharmaceutical research. Its ability to form stable covalent bonds with a variety of amino acid residues sets it apart from other sulfonyl fluorides .
Properties
IUPAC Name |
pentane-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FO2S/c1-3-5(4-2)9(6,7)8/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBQLUHHBTZACI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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